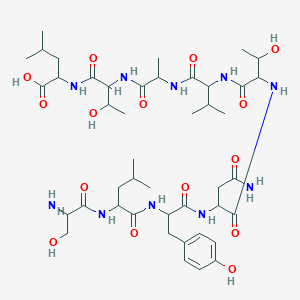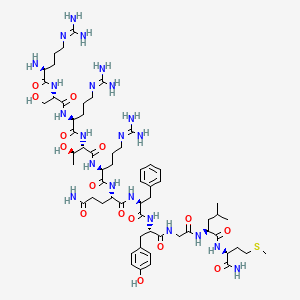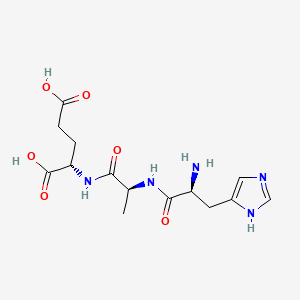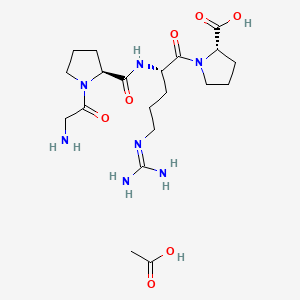
104041-80-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 104041-80-7 is known as Calmodulin Binding Peptide 1 . It is a high-affinity (pM) CaM-binding peptide derived from smooth muscle myosin light-chain kinase (MLCK peptide), which strongly inhibits IP3-induced Ca2+ release .
Molecular Structure Analysis
The molecular formula of Calmodulin Binding Peptide 1 is C231H373N69O70S2 . Its molecular weight is 5301.10 . The exact structure would be determined by the sequence of amino acids in the peptide.Scientific Research Applications
Epigenetic Research
- Epigenetic Changes and Disease: Research suggests that exposure to certain environmental factors can lead to epigenetic changes predisposing individuals to diseases like Alzheimer's. This is particularly significant in contexts like the Flint water crisis, where lead exposure led to changes in gene expression with long-term health implications (Laubach, 2016).
DNA Interpretation in Legal Contexts
- DNA Evidence in Criminal Cases: Advances in DNA technology, including computerized interpretation systems like TrueAllele, have significantly impacted the admissibility and interpretation of DNA evidence in criminal cases. This technology has altered the legal landscape by providing more conclusive DNA evidence (Moss, 2015).
Cancer Research
- Cancer Treatment Studies: The oral MEK inhibitor CI-1040 has been studied for its potential in treating various cancers, including breast, colon, and pancreatic cancers. However, it showed insufficient antitumor activity in these cancers, leading to the exploration of more effective MEK inhibitors (Rinehart et al., 2004).
Physics and Engineering
Physical Properties Studies
Research in physics and engineering has explored the Prandtl number's impact on the Nusselt number, contributing to a deeper understanding of fluid dynamics and heat transfer (Kerr & Herring, 2000).
Material Science
Enhancing the mechanical properties of materials like carbon steel (AISI 1040) through optimized heat treatment processes has significant industrial applications. This research aims to balance properties like tensile strength, hardness, and toughness for better material performance (Alrashdan et al., 2018).
Nuclear Physics
- Nuclear Structure Research: The nuclear structure of isotopes like 104Sn has been investigated to understand the evolution of nuclear structure near the doubly magic nucleus 100Sn. Such research provides insights into fundamental aspects of nuclear physics (Guastalla et al., 2013).
Education
- Educational Methods: In the field of education, studies have been conducted to improve learning outcomes in science subjects through interactive models and activity-based learning approaches (Jamalia, 2018).
properties
CAS RN |
104041-80-7 |
|---|---|
Product Name |
104041-80-7 |
Molecular Formula |
C₂₃₁H₃₇₃N₆₉O₇₀S₂ |
Molecular Weight |
5301.10 |
sequence |
One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






